molecular formula C21H23N3O4 B6349807 8-Benzyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-11-0

8-Benzyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349807
CAS No.: 1326810-11-0
M. Wt: 381.4 g/mol
InChI Key: DXIVEGFBAGFAJC-UHFFFAOYSA-N
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Description

8-Benzyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.16885622 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-benzyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-19(17-7-4-10-22-13-17)24-18(20(26)27)15-28-21(24)8-11-23(12-9-21)14-16-5-2-1-3-6-16/h1-7,10,13,18H,8-9,11-12,14-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIVEGFBAGFAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Benzyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its spirocyclic structure and diverse functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O4, with a molecular weight of approximately 377.43 g/mol. Its structure includes a spirocyclic core that enhances its binding affinity to biological targets.

Property Value
Molecular FormulaC21H23N3O4
Molecular Weight377.43 g/mol
IUPAC NameThis compound
CAS Number1326810-37-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure may facilitate binding through hydrophobic interactions and hydrogen bonding, while the pyridine and benzyl groups enhance the overall reactivity and selectivity of the compound.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of diazaspiro compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Activity

Several studies have explored the anticancer potential of spirocyclic compounds. In vitro assays demonstrated that derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and survival.

Anticonvulsant Activity

The anticonvulsant properties of related diazaspiro compounds have been documented in animal models. These compounds have been shown to reduce seizure frequency and severity by modulating neurotransmitter systems, particularly GABAergic transmission.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various diazaspiro derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to 8-Benzyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Study on Anticancer Effects

In a recent investigation involving human cancer cell lines (e.g., HeLa and MCF7), 8-Benzyl derivatives were tested for cytotoxicity using MTT assays. The findings revealed that these compounds significantly reduced cell viability with IC50 values ranging from 10 to 20 µM, highlighting their potential as anticancer agents.

Study on Anticonvulsant Properties

In a study assessing the anticonvulsant effects of spirocyclic compounds in a mouse model of epilepsy, it was found that treatment with 8-Benzyl derivatives resulted in a significant reduction in seizure activity compared to control groups. The compound demonstrated an effective dose-response relationship, indicating its promise as a therapeutic agent for seizure disorders.

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